REACTION_CXSMILES
|
[C:1]1([P:7](=[O:20])([C:14]2C=C[CH:17]=[CH:16][CH:15]=2)[C:8]2C=C[CH:11]=[CH:10][CH:9]=2)C=C[CH:4]=[CH:3][CH:2]=1.CC1C2C(=CC=CC=2)C=CC=1.[H][H].[C]=O.C(OC)(=O)C>C(O)(=O)C.C(O)C.CO>[CH2:1]([P:7](=[O:20])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH3:4] |^3:33|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Co(acetate)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
dimethylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled
|
Type
|
DISTILLATION
|
Details
|
The products were distilled
|
Type
|
CUSTOM
|
Details
|
Similar results to the foregoing
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)P(CCCC)(CCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |